molecular formula C11H12N2O2 B8611879 ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 895126-54-2

ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B8611879
M. Wt: 204.22 g/mol
InChI Key: FNMKKVPFXQBPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound. It is related to 1-methyl-1H-pyrrolo[2,3-c]pyridine1, which is a black liquid with a purity of 97%1.



Synthesis Analysis

There is no specific information available on the synthesis of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. However, there are studies on the synthesis of related compounds. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 32. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity2.



Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not directly available. However, the related compound 1-methyl-1H-pyrrolo[2,3-c]pyridine has a linear formula of C8H8N21.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. However, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 33.



Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are not directly available. However, the related compound 1-methyl-1H-pyrrolo[2,3-c]pyridine is a black liquid with a purity of 97%1.


properties

CAS RN

895126-54-2

Product Name

ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 1-methylpyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-4-5-12-7-10(8)13(9)2/h4-7H,3H2,1-2H3

InChI Key

FNMKKVPFXQBPGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (60% dispersion in mineral oil, 51 mg, 1.26 mmol) was added to a solution of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester (200 mg, 1.05 mmol) in anhydrous DMF (10 mL) at 0° C. The mixture was stirred for 1 h, before being treated with MeI (79 μL, 1.26 mmol) and allowed to warm to 20° C. After 16 h, saturated aqueous NH4Cl (10 mL) was added, then the suspension was stirred vigorously for 1 h. The mixture was partitioned between H2O (10 mL) and EtOAc (30 mL), then the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried (MgSO4), filtered, and concentrated, then the residue was purified by flash chromatography (IH-EtOAc, 1:1) to provide 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester: δH (CDCl3): 1.45 (t, 3H), 4.20 (s, 3H), 4.42 (q, 2H), 7.25 (s, 1H), 7.58 (d, 1H), 8.36 (d, 1H), 8.95 (s, 1H). A solution of this ester (36 mg, 180 μmol) in EtOH (3 mL) was treated with 2 M NaOH (270 μL, 540 μmol), then the mixture was stirred at 60° C. for 4 h. On cooling to ambient temperature, the mixture was treated dropwise with dilute AcOH to adjust the pH to 4. The resulting suspension was allowed to stand at ambient temperature for 7 d, then the precipitated solid was collected, washed with H2O, and dried to furnish the title compound: δH(CD3OD): 4.23 (s, 3H), 7.20 (s, 1H), 8.01 (d, 1H), 8.17 (d, 1H), 9.12 (s, 1H).
Name
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
79 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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